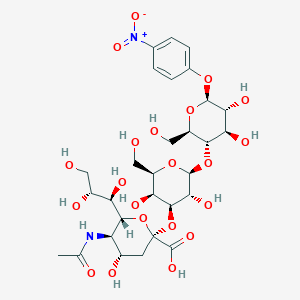

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP, also known as Neu5Ac-alpha(2-3)Gal-beta(1-4)GlcNAc-beta-pNP, is a complex carbohydrate derivative. It is a sialylated glycan, which means it contains sialic acid (Neu5Ac) linked to galactose (Gal) and glucose (Glc) residues. This compound is often used in biochemical research due to its role in various biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses .

Wirkmechanismus

Target of Action

The primary target of the compound Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP is the hemagglutinin (HA) of influenza viruses . Hemagglutinin is a viral protein that plays a crucial role in the virus’s ability to bind to and infect host cells .

Mode of Action

This compound interacts with its target by mimicking select cell surface carbohydrates . This compound facilitates profound comprehension of glycan-mediated interplay, encompassing receptor-ligand discernment and the intricate dynamics of pathogen-host affiliation . Influenza viruses recognize Neu5Ac (α2-3) or Neu5Ac (α2-6) linked to galactose (Gal) or N-acetyl galactosamine (GalNAc), (α2-6) linked to N-acetyl glucosamine (GlcNAc) containing oligosaccharides .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to viral infection. By interacting with the hemagglutinin of influenza viruses, it can potentially disrupt the virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

Pharmacokinetics

As a glycosaminoglycan derivative, it is expected to have unique pharmacokinetic properties that influence its bioavailability and efficacy .

Result of Action

The result of the action of this compound is the potential disruption of the influenza virus’s ability to bind to and infect host cells . This could lead to a decrease in viral replication and spread, thereby mitigating the effects of the infection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP typically involves multiple steps, starting from simple sugar precursors. The process includes glycosylation reactions to form the glycosidic bonds between the sugar units. The final step often involves the attachment of the p-nitrophenyl (pNP) group, which serves as a chromogenic or fluorogenic tag for detection purposes .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis. it can be produced on a larger scale using automated glycan assembly techniques, which allow for the precise construction of complex glycans through sequential addition of monosaccharide units .

Analyse Chemischer Reaktionen

Types of Reactions

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP can undergo various chemical reactions, including:

Oxidation: The sialic acid moiety can be oxidized to form different derivatives.

Reduction: The nitro group in the pNP tag can be reduced to an amino group.

Substitution: The glycosidic bonds can be cleaved and substituted with other sugar units or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and glycosidases for cleaving glycosidic bonds. Reaction conditions typically involve controlled pH and temperature to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sialic acid moiety can yield aldehyde or carboxylic acid derivatives, while reduction of the pNP tag can produce p-aminophenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and glycan interactions.

Biology: Plays a role in studying cell-cell interactions, microbial pathogenesis, and immune responses.

Medicine: Used in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.

Industry: Employed in the production of glycan-based biosensors and biochips .

Vergleich Mit ähnlichen Verbindungen

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP can be compared with other sialylated glycans, such as:

Neu5Ac|A(2-6)Gal|A(1-4)Glc-|A-pNP: Differing in the linkage between Neu5Ac and Gal, which can affect its binding affinity and biological activity.

Neu5Gc|A(2-3)Gal|A(1-4)Glc-|A-pNP: Contains N-glycolylneuraminic acid (Neu5Gc) instead of Neu5Ac, which can influence its immunogenicity and interactions with glycan-binding proteins .

This compound is unique due to its specific glycosidic linkages and the presence of the pNP tag, making it a valuable tool in glycoscience research .

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44)/t13-,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAYUELCHMANGW-XZROMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2906476.png)

![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2906485.png)

![N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2906486.png)

![5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2906493.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)

![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)

![N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B2906497.png)